![molecular formula C15H15NO4S B2493475 3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid CAS No. 727704-68-9](/img/structure/B2493475.png)

3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

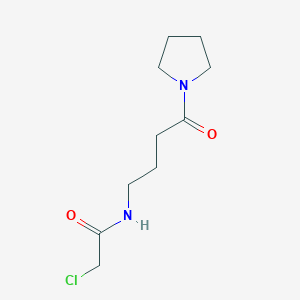

“3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid” is a biochemical used for proteomics research . It has a molecular formula of C15H15NO4S .

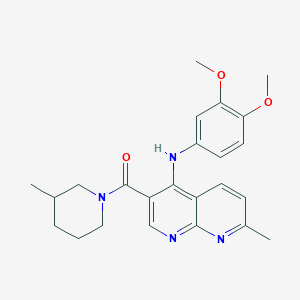

Molecular Structure Analysis

The molecular structure of “3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid” is complex. It contains a benzoic acid core, which is attached to a sulfonyl group that is further attached to a 2,5-dimethylphenyl group .Scientific Research Applications

Anticancer Activity

This compound has been used in the development of anticancer drugs . Specifically, it has been used in the synthesis of a new Dishevelled 1 (DVL1) inhibitor . DVL1 is a key player in the WNT/β-catenin pathway, which regulates a large number of cellular functions. Dysregulation of this pathway is correlated with the development of cancer . Therefore, inhibiting DVL1 could potentially be a strategy for treating cancer .

Drug Resistance and Novel Therapies in Cancers

The compound could also be used in the development of novel therapies for cancers, especially for those that have developed resistance to existing treatments . The compound’s ability to inhibit DVL1 could potentially make it useful in overcoming drug resistance .

Proteomics Research

“3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid” is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used to study protein interactions and identify potential drug targets .

Organic Synthesis

This compound can be used in organic synthesis . For example, it has been used in the iodophor-catalyzed disulfenylation of amino naphthalenes with aryl sulfonyl hydrazines . This reaction produces a series of aryl sulfides, which have a wide range of applications in organic synthesis, medicinal chemistry, and materials science .

Green Chemistry

The compound can be used in green chemistry applications . For instance, it has been used in a reaction that takes place in water, which is a safe, cheap, and environmentally friendly solvent . This makes the reaction greener and more economical .

Development of New Synthetic Strategies

The compound can be used in the development of new synthetic strategies . For example, it has been used in a reaction that involves direct C-H sulfenylation of arenes . This reaction shortens the reaction steps and reduces waste generation, making it a more efficient strategy for the synthesis of diaryl sulfides .

Mechanism of Action

properties

IUPAC Name |

3-[(2,5-dimethylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-10-6-7-11(2)14(8-10)21(19,20)16-13-5-3-4-12(9-13)15(17)18/h3-9,16H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOVIYGXYVCJAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2493393.png)

![Methyl (E)-4-[3-[(2-fluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-oxobut-2-enoate](/img/structure/B2493398.png)

![2-Amino-4-(4-hydroxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2493399.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2493404.png)

![(Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2493405.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide](/img/structure/B2493408.png)

![2-Amino-2-[3-(2-fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2493409.png)

![5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2493412.png)